molecular formula C18H19N5O3 B11152154 N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide

N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide

Cat. No.: B11152154
M. Wt: 353.4 g/mol
InChI Key: IFZQESKWTQSAMR-UHFFFAOYSA-N
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Description

N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOXAMIDE is a complex organic compound that features a quinoxaline and indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOXAMIDE typically involves the condensation of a quinoxaline derivative with an indazole derivative. The reaction conditions often include the use of organic solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis would be scaled up, with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction can produce tetrahydroquinoxaline derivatives .

Mechanism of Action

The mechanism of action of N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Properties

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

InChI

InChI=1S/C18H19N5O3/c24-16(15-11-5-1-2-6-12(11)21-22-15)19-9-10-23-14-8-4-3-7-13(14)20-17(25)18(23)26/h3-4,7-8H,1-2,5-6,9-10H2,(H,19,24)(H,20,25)(H,21,22)

InChI Key

IFZQESKWTQSAMR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O

Origin of Product

United States

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